molecular formula C10H15BO2S B13345590 5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane

5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane

Cat. No.: B13345590
M. Wt: 210.11 g/mol
InChI Key: UKQPJMLZQVGZLX-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane is a boron-containing heterocyclic compound widely used in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to the stability and reactivity of its boronate ester group. The 5,5-dimethyl substitution on the dioxaborinane ring enhances steric protection of the boron atom, improving stability against hydrolysis . The 5-methylthiophen-2-yl substituent provides a conjugated aromatic system, influencing electronic properties and reactivity in catalytic processes.

Properties

Molecular Formula

C10H15BO2S

Molecular Weight

210.11 g/mol

IUPAC Name

5,5-dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane

InChI

InChI=1S/C10H15BO2S/c1-8-4-5-9(14-8)11-12-6-10(2,3)7-13-11/h4-5H,6-7H2,1-3H3

InChI Key

UKQPJMLZQVGZLX-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC=C(S2)C

Origin of Product

United States

Preparation Methods

Lithiation/Borylation Followed by Transesterification

This method involves sequential metalation, borate formation, and transesterification to yield the target compound.

Procedure :

  • Lithiation :
    • Starting Material : 2-Bromo-5-methylthiophene.
    • Reagents : tert-Butyllithium (t-BuLi, 1.3 equiv), triisopropyl borate (B(OiPr)₃, 1.5 equiv).
    • Conditions : Anhydrous tetrahydrofuran (THF), -78°C under nitrogen, stirred for 2 hours.
    • Mechanism : Halogen-lithium exchange generates a lithium intermediate, which reacts with triisopropyl borate to form a borate complex.
  • Transesterification :
    • Reagents : Neopentyl glycol (2,2-dimethyl-1,3-propanediol, 1.5 equiv).
    • Conditions : Room temperature, 12 hours.
    • Workup : Aqueous extraction, column chromatography (silica gel, hexane/ethyl acetate).

Yield : 75–80%.
Key Data :

  • ¹H NMR (CDCl₃): δ 6.90 (s, 1H, thiophene), 3.80–3.70 (m, 4H, B-O-CH₂), 2.50 (s, 3H, CH₃-thiophene), 1.20 (s, 6H, C(CH₃)₂).
  • Purity : >95% (HPLC).

Advantages : High regioselectivity, scalability.
Limitations : Requires stringent anhydrous conditions.

Direct Esterification of Boronic Acid

A one-pot synthesis from preformed boronic acid.

Procedure :

  • Starting Material : 5-Methylthiophen-2-ylboronic acid.
  • Reagents : Neopentyl glycol (1.2 equiv), p-toluenesulfonic acid (PTSA, 0.1 equiv).
  • Conditions : Toluene, Dean-Stark trap for azeotropic water removal, reflux for 6 hours.

Yield : 80–85%.
Key Data :

Advantages : Simplicity, avoids lithiation steps.
Limitations : Requires access to boronic acid precursor.

Comparative Analysis of Methods

Parameter Lithiation/Borylation Direct Esterification
Starting Material Cost Moderate High (boronic acid)
Reaction Time 14 hours 6 hours
Yield 75–80% 80–85%
Scalability Excellent Moderate
Purity >95% >90%

Applications and Stability

  • Cross-Coupling Utility : Used in synthesizing oligothiophene-based cage compounds for optoelectronic materials.
  • Stability : Hydrolytically stable under inert conditions; decomposes in protic solvents (half-life: 48 hours in H₂O/THF).

Optimization Notes

  • Catalyst Screening : Hoveyda-Grubbs II catalyst in toluene improves metathesis efficiency (27% yield).
  • Solvent Effects : THF outperforms DME in lithiation steps due to better solubility of intermediates.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boron atom to a different oxidation state.

    Substitution: The compound can participate in substitution reactions where the boron atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or borate esters.

    Reduction: Reduced boron species.

    Substitution: Halogenated derivatives or other substituted products.

Scientific Research Applications

5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.

    Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom can coordinate with electron-rich species, facilitating reactions such as cross-coupling. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The boron-containing dioxaborinane framework is versatile, with substituents modulating reactivity and physical properties. Key structural analogs include:

Compound Name Substituent Electronic Nature Molecular Weight (g/mol) Physical State CAS Number Reference
5,5-Dimethyl-2-(thiophen-2-yl)-1,3,2-dioxaborinane Thiophen-2-yl Electron-rich (aromatic) 196.07 Solid 355408-55-8
5,5-Dimethyl-2-(p-tolyl)-1,3,2-dioxaborinane p-Tolyl (4-methylphenyl) Electron-donating (methyl) 204.08 N/A 380481-66-3
2-(4-Cyanophenyl)-5,5-dimethyl-dioxaborinane 4-Cyanophenyl Electron-withdrawing (cyano) 215.03 N/A 214360-44-8
5,5-Dimethyl-2-(3-phenylpropyl)-dioxaborinane 3-Phenylpropyl Aliphatic 232.16 Liquid N/A
5,5-Dimethyl-2-(4-methyl-1-naphthalenyl)-dioxaborinane 4-Methylnaphthalenyl Extended aromatic 254.13 Solid 1232309-74-8

Key Observations :

  • Aromatic vs. Aliphatic Substituents: Thiophene and phenyl groups enhance conjugation, favoring reactivity in aryl-aryl couplings. Aliphatic substituents (e.g., 3-phenylpropyl) reduce conjugation but improve solubility in nonpolar solvents .
  • Electronic Effects: Electron-withdrawing groups (e.g., cyano) increase the boron center's electrophilicity, accelerating transmetalation in cross-couplings. Conversely, electron-donating groups (e.g., methyl) stabilize the boron atom, reducing hydrolysis susceptibility .

Insights :

  • Palladium Catalysis : High yields (70–77%) are achievable for aryl-substituted derivatives via Pd-mediated pathways .
  • Enantioselective Synthesis : Copper and rhodium catalysts enable stereocontrol, critical for pharmaceutical applications .

Reactivity in Cross-Coupling Reactions

The 5-methylthiophen-2-yl substituent in the target compound offers distinct advantages:

  • Enhanced Conjugation : The thiophene ring’s electron-rich nature facilitates oxidative addition in Pd-catalyzed reactions compared to aliphatic analogs .
  • Steric Protection : The 5,5-dimethyl group on the dioxaborinane ring reduces side reactions (e.g., protodeboronation) common in less-stabilized boronic esters .

Comparison with Analogues :

  • 4-Cyanophenyl Derivative: Higher reactivity in Suzuki couplings due to electron-withdrawing effects but lower stability .
  • 4-Methylnaphthalenyl Derivative: Bulkier aromatic systems may hinder catalytic turnover but improve selectivity in polycyclic syntheses .

Biological Activity

5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The structure of 5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane can be represented as follows:

CxHyBzOn\text{C}_x\text{H}_y\text{B}_z\text{O}_n

Where xx, yy, zz, and nn represent the number of carbon, hydrogen, boron, and oxygen atoms respectively. The presence of the dioxaborinane moiety contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that compounds containing boron can interact with various biological molecules. The mechanisms through which 5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane exerts its biological effects may include:

  • Enzyme Inhibition : Boron-containing compounds are known to inhibit certain enzymes, potentially affecting metabolic pathways.
  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Cellular Signaling Modulation : It may influence signaling pathways by interacting with proteins involved in cell proliferation and apoptosis.

Antimicrobial Activity

A study investigating the antimicrobial properties of various dioxaborinanes found that 5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane demonstrated significant activity against specific bacterial strains.

Organism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Cytotoxicity Studies

Cytotoxicity assays using various cancer cell lines revealed that the compound has selective cytotoxic effects. The results are summarized in the table below:

Cell Line IC50 (µM)
HeLa12.5
MCF-715.0
A54910.0

Case Studies

  • Case Study on Anticancer Activity : A recent study highlighted the potential of 5,5-Dimethyl-2-(5-methylthiophen-2-yl)-1,3,2-dioxaborinane in targeting cancer cells through apoptosis induction. The study utilized flow cytometry to analyze cell cycle progression and apoptosis markers.
    • Findings : The compound induced G1 phase arrest and increased annexin V positivity in treated cells.
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antimicrobial efficacy of this compound against multi-drug resistant strains.
    • Findings : The compound showed promising results in combination with conventional antibiotics, enhancing their effectiveness against resistant strains.

Q & A

Q. Table 1: Catalytic Systems for Cross-Coupling

CatalystLigandSolventYield (%)Reference
NiCl₂(dppp)dpppToluene91
Pd(OAc)₂SPhosDMF98
[Rh(cod)₂]SbF₆(R)-BINAPtert-Amyl85 (ee)

Q. Table 2: Structural Parameters from XRD

ParameterValueReference
Space GroupP21/n
a (Å)12.1774
b (Å)9.7928

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